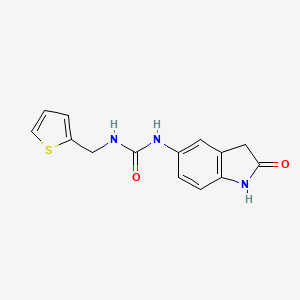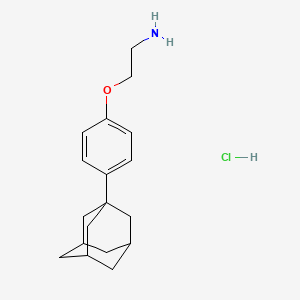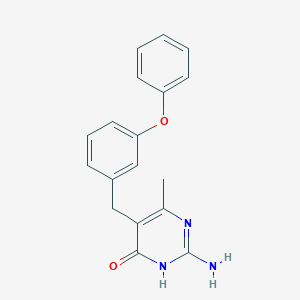
1-(2-Oxoindolin-5-yl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Oxoindolin-5-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that has shown potential in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Efficient Synthesis Methods
A study by Yan, Lei, and Hu (2014) introduced a simple and efficient methodology for synthesizing urea and thiourea derivatives, including compounds related to "1-(2-Oxoindolin-5-yl)-3-(thiophen-2-ylmethyl)urea." This method combines 2-indolinone, aromatic aldehyde, and urea or thiourea in the presence of p-TsOH in EtOH, yielding the title compounds in good yields without the need for chromatography (Yan, Lei, & Hu, 2014).
Biological Activities and Applications
Antioxidant Properties
A study explored the antioxidant properties of novel asymmetric bis-isatin derivatives containing urea/thiourea moiety. The research indicated that these compounds, particularly those with a thiourea moiety, exhibited moderate antioxidant activity. This suggests potential applications in combating oxidative stress-related diseases (Yakan et al., 2021).
Antiepileptic Properties
Prakash and Raja (2011) designed and synthesized new derivatives of "1-(2-Oxoindolin-5-yl)-3-(thiophen-2-ylmethyl)urea" to explore their antiepileptic properties. Preliminary screenings revealed that certain compounds exhibited significant activity in models of epilepsy, suggesting a potential avenue for the development of new antiepileptic drugs (Prakash & Raja, 2011).
Antimicrobial Activity
Basavarajaiah and Mruthyunjayaswamy (2010) synthesized and evaluated the antimicrobial activities of derivatives, including "1-(2-Oxoindolin-5-yl)-3-(thiophen-2-ylmethyl)urea." Their study found that certain compounds displayed antimicrobial properties, highlighting the potential of these derivatives in developing new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2010).
Eigenschaften
IUPAC Name |
1-(2-oxo-1,3-dihydroindol-5-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-13-7-9-6-10(3-4-12(9)17-13)16-14(19)15-8-11-2-1-5-20-11/h1-6H,7-8H2,(H,17,18)(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLCNTHZAFANDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)NCC3=CC=CS3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[(2,6-difluorophenyl)methyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2661825.png)
![(E)-3-(1-(3-(3-methoxyphenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2661826.png)
![1,7-bis[(E)-but-2-enyl]-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2661828.png)
![3-((5-((2-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2661830.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dihydro-2H-chromen-3-yl)methanone](/img/structure/B2661832.png)

![2-[3-[3-(2-Methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2661834.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2661835.png)
![3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B2661836.png)
![N-{4-[1-(2-methoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2661838.png)
![N-(4-morpholinophenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2661840.png)
![4-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride](/img/structure/B2661841.png)
![N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide](/img/structure/B2661843.png)
